Butanoic acid, 4-(dimethylamino)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-
Description
The compound Butanoic acid, 4-(dimethylamino)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)- is a chiral butanoic acid derivative with two key functional groups:
- A tert-butoxycarbonyl (Boc) -protected amino group at position 2, ensuring stability during synthetic reactions.
- A dimethylamino group (-N(CH₃)₂) at position 4, a tertiary amine that enhances lipophilicity and influences reactivity.
The (2S) configuration indicates its stereochemistry at the second carbon.
Molecular Formula: C₁₁H₂₂N₂O₅
Molecular Weight: 262.3 g/mol (calculated)
Key Features:
- The Boc group provides orthogonal protection for amines, enabling selective deprotection in multi-step syntheses.
Properties
IUPAC Name |
(2S)-4-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O4/c1-11(2,3)17-10(16)12-8(9(14)15)6-7-13(4)5/h8H,6-7H2,1-5H3,(H,12,16)(H,14,15)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKMUOMXRLSQDM-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCN(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCN(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Biological Applications
One notable application of this compound is in the field of bioconjugation . Its ability to label biological substances enhances detection methods such as electrochemiluminescence (ECL). For instance, studies have shown that 4-(Dimethylamino)butyric acid labeling improves the sensitivity of ECL detection for proteins like bovine serum albumin and immunoglobulin G by utilizing gold nanoparticles for signal amplification .
Peptide Synthesis
Due to its structure, Butanoic acid, 4-(dimethylamino)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)- is particularly useful in peptide synthesis. The Boc protecting group allows for selective deprotection during multi-step synthesis processes. This property is crucial for creating complex peptides that require specific amino acid sequences for therapeutic applications.
Drug Development
The compound's unique structure lends itself to modification for drug development purposes. Research indicates that derivatives of Butanoic acid can exhibit anti-fungal properties when tested against various fungi such as Aspergillus flavus and Penicillium expansum . This suggests potential uses in pharmaceutical formulations aimed at treating fungal infections.
Analytical Chemistry
In analytical chemistry, this compound serves as a valuable reagent for developing new detection methods. Its ability to form stable complexes with metal ions can be exploited in sensor technologies, enhancing the detection limits of various analytes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Substituent Variations at Position 4
The substituent at position 4 significantly impacts chemical behavior. Below is a comparative analysis:
4-Azido Substituted Analogs
- Example: Butanoic acid, 4-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)- (CAS 120042-08-2) . Formula: C₉H₁₆N₄O₄ Molecular Weight: 260.25 g/mol Applications:
- Click chemistry (azide-alkyne cycloaddition) for bioconjugation .
- Intermediate in peptide synthesis.
4-Amino Substituted Analogs
- Example: Butanoic acid, 4-amino-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)- (CAS 3350-20-7) . Formula: C₉H₁₈N₂O₄ (free acid) Molecular Weight: 218.25 g/mol Applications:
- Building block for peptide synthesis (e.g., Boc-protected diaminobutyric acid) . Safety: Primary amines are reactive; may require inert atmosphere handling.
4-Bromo Substituted Analogs
- Example: Butanoic acid, 4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester (CAS 118444-07-8) . Formula: C₁₃H₂₄BrNO₄ Molecular Weight: 338.24 g/mol Applications:
- Alkylation or cross-coupling reactions (e.g., Suzuki coupling) .
- Safety : Brominated compounds are toxic and corrosive.
4-Nitro Substituted Analogs
- Example: (2S)-4-Nitro-2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-butanoic acid methyl ester . Formula: C₁₅H₂₅N₃O₈ Applications:
- Intermediate in nitro-to-amine reduction pathways .
- Safety : Nitro groups are oxidizers; may require controlled reaction conditions.
Structural and Functional Comparison
| Property | Target Compound | 4-Azido Analog | 4-Amino Analog | 4-Bromo Analog |
|---|---|---|---|---|
| Substituent (Position 4) | N(CH₃)₂ (tertiary amine) | N₃ (azide) | NH₂ (primary amine) | Br (halogen) |
| Molecular Formula | C₁₁H₂₂N₂O₅ | C₉H₁₆N₄O₄ | C₉H₁₈N₂O₄ | C₁₃H₂₄BrNO₄ |
| Molecular Weight (g/mol) | 262.3 | 260.25 | 218.25 | 338.24 |
| Reactivity | Basic; forms salts | Explosive; click chemistry | Nucleophilic; peptide bonds | Electrophilic substitution |
| Solubility | Moderate in polar solvents | Low (hydrophobic azide) | High (polar amine) | Low (halogenated) |
| Applications | Pharmaceuticals, intermediates | Bioconjugation | Peptide synthesis | Cross-coupling reactions |
Stability Considerations :
Biological Activity
Butanoic acid, 4-(dimethylamino)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-, also known as (S)-2-(tert-butoxycarbonylamino)-4-(dimethylamino)butanoic acid, is a compound with significant biological activity that has garnered interest in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological properties, including its mechanism of action, therapeutic potential, and relevant case studies.
- Chemical Formula : C₁₁H₂₂N₂O₄
- Molecular Weight : 246.3 g/mol
- CAS Number : 181518-87-6
- Synonyms : (S)-2-(Boc-amino)-4-(dimethylamino)butanoic acid
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. It acts as an inhibitor of certain enzymes involved in inflammatory processes. Specifically, it has been shown to inhibit 5-lipoxygenase (5-LOX) , an enzyme critical in the biosynthesis of leukotrienes, which are mediators of inflammation .
Therapeutic Potential
Research indicates that butanoic acid derivatives have potential therapeutic applications in managing conditions such as:
- Inflammatory Diseases : By inhibiting 5-LOX, these compounds may reduce inflammation and associated symptoms in diseases like asthma and arthritis.
- Cancer Therapy : Some studies suggest that modulating lipid mediator profiles can influence tumor growth and metastasis .
- Metabolic Disorders : The compound's effects on lipid metabolism could be beneficial in conditions like non-alcoholic fatty liver disease (NAFLD) due to its role in regulating fat accumulation in the liver .
Inhibition of 5-LOX
A study demonstrated that butanoic acid derivatives effectively inhibited 5-LOX activity in human polymorphonuclear leukocytes (PMNL), showing IC50 values indicating potent inhibition at low concentrations. This suggests a strong potential for these compounds in clinical applications targeting inflammatory responses .
Clinical Relevance
In clinical trials involving patients with asthma, the administration of compounds similar to butanoic acid resulted in decreased bronchial hyperreactivity and improved lung function. The modulation of inflammatory pathways appears to be a key factor in these outcomes .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Inhibition of 5-LOX | Enzyme inhibition | |
| Anti-inflammatory | Reduces leukotriene synthesis | |
| Metabolic regulation | Modulates lipid profiles |
Table 2: IC50 Values for 5-LOX Inhibition
| Compound | IC50 (μM) |
|---|---|
| Butanoic acid derivative | 0.11 |
| Other tested compounds | Varies |
Safety and Toxicology
The compound is classified under GHS hazard statements indicating moderate risk. Precautionary measures are recommended during handling due to potential irritations and respiratory issues upon exposure .
Q & A
Q. Advanced Research Focus
- LC-MS/MS : Use a C18 column with 0.1% formic acid in acetonitrile/water. Detect impurities (e.g., de-Boc product) via MRM transitions .
- GC-FID : For volatile byproducts (e.g., tert-butyl alcohol), employ a DB-5MS column with a 10°C/min ramp to 300°C .
- Elemental Analysis : Validate C, H, N content (±0.3% theoretical) to confirm stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
